Boc-Gln-Ala-Arg-AMC HCl

Catalog No.
S819910
CAS No.
201849-55-0
M.F
C29H43ClN8O8
M. Wt
667.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln-Ala-Arg-AMC HCl

CAS Number

201849-55-0

Product Name

Boc-Gln-Ala-Arg-AMC HCl

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride

Molecular Formula

C29H43ClN8O8

Molecular Weight

667.2 g/mol

InChI

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1

InChI Key

PJANUSPBJOFUEZ-BOKRKPFNSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl

Boc-Gln-Ala-Arg-AMC HCl (CAS: 201849-55-0) is a highly specific, fluorogenic peptide substrate engineered for the kinetic profiling of trypsin-like serine proteases, notably TMPRSS2, matriptase, and enterokinase . By incorporating the QAR (Glutamine-Alanine-Arginine) recognition sequence coupled to an AMC (7-amino-4-methylcoumarin) fluorophore, it enables real-time, high-sensitivity quantification of proteolytic activity via fluorescence release upon amide bond hydrolysis [1]. Procured primarily as a stable hydrochloride salt to ensure optimal solubility in DMSO and aqueous buffers, this compound serves as a critical, standardized reagent for high-throughput screening (HTS) of antiviral and antineoplastic protease inhibitors in both biochemical and cell-based assay formats[REFS-1, REFS-2].

Substituting Boc-QAR-AMC HCl with chromogenic analogs (such as Boc-QAR-pNA) or generic serine protease substrates (like Z-RR-AMC) severely compromises assay performance and procurement efficiency . Chromogenic substrates lack the sensitivity required to measure low-abundance or low-turnover recombinant proteases, often requiring prohibitively high enzyme concentrations that inflate assay costs [1]. Furthermore, non-specific AMC substrates fail to leverage the precise S1-S3 pocket binding affinities of the QAR sequence, leading to higher Km values, poor signal-to-background ratios, and inaccurate IC50 determinations during inhibitor screening [1]. Finally, utilizing free-base peptides instead of the standardized HCl salt introduces unpredictable solubility issues in standard DMSO/aqueous buffer systems, causing erratic baseline drift and micro-precipitation in high-throughput formats .

Fluorogenic vs. Chromogenic Sensitivity for Low-Abundance Proteases

In comparative kinetic assays, Boc-QAR-AMC provides vastly superior sensitivity over its chromogenic counterpart, Boc-QAR-pNA. While pNA substrates rely on absorbance (405 nm) and require high micromolar enzyme concentrations, the AMC fluorophore (excitation 380 nm, emission 460 nm) allows for the robust detection of TMPRSS2 and matriptase activity at sub-nanomolar enzyme concentrations [1]. This translates to significantly lower reagent consumption and the ability to achieve Z-factors >0.75 in 384-well high-throughput screening formats, which is impossible with standard pNA substrates [1].

Evidence DimensionAssay Sensitivity and Enzyme Requirement
Target Compound DataBoc-QAR-AMC (Fluorescence readout, permits sub-nanomolar enzyme usage)
Comparator Or BaselineBoc-QAR-pNA (Absorbance readout, requires micro-molar enzyme usage)
Quantified Difference>100-fold increase in detection sensitivity
ConditionsRecombinant TMPRSS2/Matriptase in aqueous buffer (pH 7.4), 384-well format

Procurement of the AMC variant is essential for laboratories screening expensive or low-yield recombinant proteases where minimizing enzyme consumption is critical.

Target Affinity and Kinetic Efficiency (Km) for TMPRSS2

The QAR amino acid sequence is specifically optimized for the active site of trypsin-like serine proteases. Kinetic evaluations of Boc-QAR-AMC against recombinant TMPRSS2 report a highly favorable Michaelis constant (Km) ranging from 5.1 μM to 85.6 μM depending on the assay conditions, which is comparable to its tight affinity for native trypsin (Km ~7.9 μM) [REFS-1, REFS-2]. This strong binding ensures that assays can be run at lower substrate concentrations while maintaining linear initial velocities, which is critical for accurately calculating IC50 values of competitive inhibitors like Camostat and Nafamostat [2].

Evidence DimensionMichaelis Constant (Km)
Target Compound DataBoc-QAR-AMC (Km = 5.1 - 85.6 μM for TMPRSS2)
Comparator Or BaselineGeneric serine protease substrates (Km > 100 μM)
Quantified Difference~5 to 20-fold higher binding affinity
ConditionsRecombinant TMPRSS2, 384-well kinetic assay, 37°C

High substrate affinity ensures robust assay windows and accurate inhibitor profiling, directly impacting the reliability of drug discovery pipelines.

Formulation Reliability: Hydrochloride Salt vs. Free Base

Boc-Gln-Ala-Arg-AMC is commercially supplied as a hydrochloride (HCl) salt to overcome the inherent hydrophobicity of the AMC fluorophore and the peptide backbone . Compared to free base peptide formulations, the HCl salt guarantees rapid and complete dissolution in DMSO to form stable 1-10 mM stock solutions. These stocks exhibit excellent long-term stability (up to 12 months at -20°C) and prevent micro-precipitation when diluted into aqueous assay buffers (e.g., PBS or Tris-HCl, pH 7.4), ensuring consistent baseline fluorescence across large screening campaigns .

Evidence DimensionSolubility and Stock Stability
Target Compound DataBoc-QAR-AMC HCl (Complete dissolution in DMSO, stable for 12 months at -20°C)
Comparator Or BaselineFree base peptides (Prone to incomplete dissolution and aggregation in aqueous media)
Quantified DifferenceElimination of baseline drift and micro-precipitation
Conditions1-10 mM stock in DMSO, diluted to 10-100 μM in aqueous buffer

Selecting the HCl salt form prevents costly assay failures caused by inconsistent substrate concentration and precipitation during high-throughput screening.

High-Throughput Screening of Antiviral Protease Inhibitors

Boc-QAR-AMC HCl is the gold-standard substrate for 384-well cell-based or biochemical assays evaluating small-molecule inhibitors (e.g., Camostat, Nafamostat) against TMPRSS2 [1]. Its high sensitivity and low Km allow for precise IC50 determinations, making it indispensable for drug discovery programs targeting viral entry mechanisms of SARS-CoV-2 and Influenza [1].

Matriptase and Prostasin Activity Profiling in Oncology

In cancer research, this substrate is utilized to monitor the activity of type II transmembrane serine proteases, such as matriptase and prostasin, which are implicated in tumor metastasis and tissue remodeling . The fluorogenic readout provides the necessary dynamic range to track real-time proteolytic activity in complex cell lysates or purified systems.

Real-Time Zymogen Activation Assays

Due to its rapid response and high signal-to-noise ratio, Boc-QAR-AMC HCl is highly effective for quantifying the activation of protease zymogens (like trypsinogen) into their active forms . This is particularly useful in biomanufacturing quality control or academic studies focusing on the regulatory mechanisms of the coagulation and digestive cascades .

Sequence

QAR

Dates

Last modified: 08-16-2023

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